molecular formula C14H19NO2 B14317526 2-(4-Methoxyphenyl)octahydrocyclopenta[d][1,3]oxazine CAS No. 112673-03-7

2-(4-Methoxyphenyl)octahydrocyclopenta[d][1,3]oxazine

Cat. No.: B14317526
CAS No.: 112673-03-7
M. Wt: 233.31 g/mol
InChI Key: BJWQLDQGPNJCBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methoxyphenyl)octahydrocyclopenta[d][1,3]oxazine is a heterocyclic compound containing both nitrogen and oxygen atoms within its structure. This compound is part of the oxazine family, which is known for its diverse biological activities and applications in various fields such as medicine, chemistry, and materials science .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)octahydrocyclopenta[d][1,3]oxazine undergoes various types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen atoms into the compound.

    Reduction: Reducing agents are used to remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)octahydrocyclopenta[d][1,3]oxazine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes . The exact molecular targets and pathways can vary depending on the specific application and biological activity being studied.

Properties

CAS No.

112673-03-7

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

2-(4-methoxyphenyl)-1,2,4,4a,5,6,7,7a-octahydrocyclopenta[d][1,3]oxazine

InChI

InChI=1S/C14H19NO2/c1-16-12-7-5-10(6-8-12)14-15-13-4-2-3-11(13)9-17-14/h5-8,11,13-15H,2-4,9H2,1H3

InChI Key

BJWQLDQGPNJCBD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2NC3CCCC3CO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.